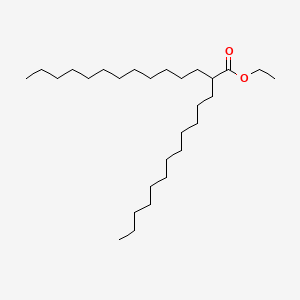

Ethyl 2-dodecyltetradecanoate

Description

Ethyl 2-dodecyltetradecanoate is a branched-chain fatty acid ester characterized by a complex alkyl structure. These esters are commonly used in industrial applications, including lubricants, plasticizers, and flavor/fragrance formulations. The branching at the 2-position of the dodecyltetradecanoate chain may influence its physical properties, such as viscosity and solubility, compared to linear analogs .

Properties

IUPAC Name |

ethyl 2-dodecyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-4-7-9-11-13-15-17-19-21-23-25-27(28(29)30-6-3)26-24-22-20-18-16-14-12-10-8-5-2/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSWVDPTOJQWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-dodecyltetradecanoate can be synthesized through the esterification of 2-dodecyltetradecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and further processed to meet the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-dodecyltetradecanoate undergoes various chemical reactions, including hydrolysis, reduction, and transesterification.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-dodecyltetradecanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in the presence of an alcohol.

Major Products Formed:

Hydrolysis: 2-Dodecyltetradecanoic acid and ethanol.

Reduction: 2-Dodecyltetradecanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-dodecyltetradecanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polyalkylacetic acids and other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: this compound is used in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 2-dodecyltetradecanoate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its role in drug delivery or its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethyl esters, leveraging available data on their physicochemical properties, hazards, and applications.

Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Ethyl 2-dodecyltetradecanoate | Not available | Likely C28H56O2 | ~424.7 g/mol† | Branched alkyl chain at the 2-position |

| Ethyl decanoate | 110-38-3 | C12H24O2 | 200.32 g/mol | Linear C10 chain, esterified with ethanol |

| Ethyl laurate | 106-33-2 | C14H28O2 | 228.37 g/mol | Linear C12 chain, esterified with ethanol |

| Ethyl 2-acetylheptanoate | 24317-94-0 | C11H20O3 | 200.27 g/mol | Branched acetyl group at the 2-position |

†Estimated based on structural analogy.

Physicochemical Properties

- Solubility: Ethyl decanoate and ethyl laurate exhibit low water solubility due to their long hydrocarbon chains, making them more soluble in organic solvents like ethanol or hexane . This compound, with its longer branched chain, is expected to have even lower aqueous solubility. Ethyl 2-acetylheptanoate, with a shorter chain and acetyl group, may show slightly higher polarity and solubility in polar aprotic solvents .

- Thermal Stability: Ethyl laurate has a boiling point of 269°C, while ethyl decanoate boils at 243°C . The branched structure of this compound may lower its melting point compared to linear analogs, similar to how branching affects other esters .

Hazard Profiles

| Compound | Hazard Classification (GHS) | Key Risks |

|---|---|---|

| This compound | No data available | Likely low hazard due to structural analogy |

| Ethyl decanoate | Not classified as hazardous | Minimal acute toxicity; no GHS pictograms |

| Ethyl laurate | Not classified as hazardous | Non-irritant, low ecological toxicity |

| Ethylene glycol diacetate | Irritant (eyes, skin, respiratory) | Flammable, reacts with oxidizers |

Biological Activity

Ethyl 2-dodecyltetradecanoate is a fatty acid ester that has garnered attention in various fields due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound can be classified as an alkyl ester derived from dodecyltetradecanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 284.48 g/mol

The compound's structure includes a long hydrophobic alkyl chain, which is characteristic of many fatty acid esters, influencing its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that fatty acid esters, including this compound, exhibit antimicrobial activity. A study demonstrated that similar compounds possess significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

Another important aspect of this compound is its potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. Compounds with similar structures have shown promising results in scavenging free radicals in vitro . This activity may contribute to the compound's overall biological efficacy.

Study on Antimicrobial Effects

A notable study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various fatty acid esters, including this compound. The researchers tested the compound against several bacterial strains and reported a minimum inhibitory concentration (MIC) that indicates its potential as a natural preservative in food products .

Antioxidant Potential Assessment

In another investigation focusing on the antioxidant capacity of fatty acid esters, this compound was included in a panel of compounds evaluated for their ability to reduce oxidative stress markers in cultured cells. The results showed a significant reduction in reactive oxygen species (ROS), suggesting that the compound could be beneficial in formulations aimed at reducing oxidative damage .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl Laurate | High | Moderate |

| Ethyl Palmitate | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-dodecyltetradecanoate, and how can purity be validated?

- Methodology : this compound can be synthesized via esterification of 2-dodecyltetradecanoic acid with ethanol, catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) for structural confirmation. Quantify yield via gravimetric analysis and cross-reference with established protocols for similar branched-chain esters .

- Data Consideration : Compare retention indices (GC-MS) and spectral peaks (¹H/¹³C NMR) with databases like NIST Chemistry WebBook .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₂₈H₅₄O₂; theoretical MW: 422.41). Infrared (IR) spectroscopy identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkyl chain vibrations. For stereochemical analysis, employ 2D NMR (e.g., COSY, HSQC) to resolve branching at the C2 position .

- Data Contradictions : Discrepancies in branching patterns may arise due to isomerization; compare with crystallographic data (if available) for validation .

Q. What standardized protocols exist for assessing the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV and track oxidation products (e.g., peroxides) using thiobarbituric acid reactive substances (TBARS) assay. Compare results with JECFA stability specifications for analogous esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Perform meta-analysis of existing studies, focusing on variables like cell lines (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum-free media). Replicate experiments with controlled parameters (e.g., fixed concentration, exposure time). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and quantify batch-to-batch variability .

- Case Study : If anti-inflammatory activity conflicts arise, validate via dual luciferase assays (NF-κB pathway) and cytokine profiling (ELISA) to isolate mechanism-specific effects .

Q. What advanced computational models predict the compound’s interaction with lipid bilayers or enzymes?

- Methodology : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model insertion into lipid bilayers, calculating parameters like lateral diffusion coefficients. For enzymatic interactions (e.g., lipases), use docking software (AutoDock Vina) to predict binding affinities and compare with experimental kinetics data (Michaelis-Menten plots) .

- Data Validation : Cross-reference simulation results with experimental biophysical data (e.g., surface plasmon resonance for binding kinetics) .

Q. How can researchers design experiments to evaluate the compound’s environmental fate and biodegradation pathways?

- Methodology : Use OECD 301F (closed bottle test) to assess aerobic biodegradation. Track metabolite formation via LC-QTOF-MS and employ stable isotope probing (¹³C-labeled compound) to map pathways. Compare degradation rates with structurally similar esters (e.g., ethyl decanoate) to infer structure-activity relationships .

Data Analysis & Presentation

Q. What statistical approaches are recommended for handling heterogeneous data in toxicity studies?

- Methodology : Apply mixed-effects models to account for variability between experimental replicates. Use principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., transcriptomics). For dose-response incongruities, apply benchmark dose (BMD) modeling .

- Example : A PCA plot comparing control vs. treated groups in a transcriptomic study can highlight differentially expressed genes linked to ester metabolism .

Q. How should raw data from chromatographic analyses be processed to minimize artifacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.